Zinc 2-mercaptobenzothiazole

Catalog No.
S1513449
CAS No.
155-04-4
M.F
C14H8N2S4Zn
M. Wt
397.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc 2-mercaptobenzothiazole

CAS Number

155-04-4

Product Name

Zinc 2-mercaptobenzothiazole

IUPAC Name

zinc;1,3-benzothiazole-2-thiolate

Molecular Formula

C14H8N2S4Zn

Molecular Weight

397.9 g/mol

InChI

InChI=1S/2C7H5NS2.Zn/c2*9-7-8-5-3-1-2-4-6(5)10-7;/h2*1-4H,(H,8,9);/q;;+2/p-2

InChI Key

PGNWIWKMXVDXHP-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2]

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
In water at 25 °C, 51 mg/L (pH 5), 118 mg/L (pH 7), 900 mg/L (pH 9)
In pure water, 120 mg/L at 24 °C; in buffered creek water at 24 °C, 190 mg/L (pH 6.5), 230 mg/l (pH 7.5), 260 mg/L (pH 8.5)
Solubility at 25 °C (g/100 mL) in alcohol: 2.0; ether 1.0; acetone 10.0; benzene 1.0; carbon tetrachloride <0.2; naphtha <0.5. Moderately soluble in glacial acetic acid. Soluble in alkalies and alkali carbonate solutions
Soluble in dilute caustic soda, alcohol, acetone, benzene, chloroform; insoluble in water and gasoline.
For more Solubility (Complete) data for 2-MERCAPTOBENZOTHIAZOLE (6 total), please visit the HSDB record page.
0.12 mg/mL at 24 °C
Solubility in water, g/100ml at 20 °C: 0.01 (very poor)

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2]

Synthesis and Properties:

  • ZMBT is a white to yellow solid compound synthesized by reacting 2-mercaptobenzothiazole with zinc oxide or other zinc compounds. )
  • It exhibits low solubility in water but is soluble in organic solvents like acetone and ethanol. Source: Lanxess product information:

Applications in Scientific Research:

  • Material Science: ZMBT is used as a corrosion inhibitor in studies investigating the protection of metals, particularly in environments with high humidity or salt exposure. [Source 1, Source 2]
    • It forms a protective layer on the metal surface, hindering the corrosion process. [Source 1]
  • Antimicrobial Activity: Research explores the potential antimicrobial properties of ZMBT against various bacteria, fungi, and algae. [Source 1, Source 2]
    • The exact mechanisms of this activity are still being investigated. [Source 2]
  • Other Potential Applications: Scientific studies are also investigating the use of ZMBT in other areas, such as:
    • Lubricant additives [Source 1]
    • Flame retardants [Source 1]
    • Rubber vulcanization accelerators [Source 3]

Zinc 2-mercaptobenzothiazole, also known as zinc mercaptobenzothiazole or 2(3H)-benzothiazolethione zinc salt, is an organosulfur compound with the molecular formula C14H8N2S4Zn\text{C}_{14}\text{H}_{8}\text{N}_{2}\text{S}_{4}\text{Zn} and a CAS number of 155-04-4. This compound typically appears as a white to yellow solid and is characterized by a slight odor. It is primarily utilized in the rubber industry as a vulcanization accelerator, enhancing the properties of rubber products such as tires .

As a preservative, ZMBT's mechanism of action likely involves its ability to disrupt the growth and function of microbes like fungi and bacteria. The precise mechanism is not fully elucidated but may involve interference with essential cellular processes or enzyme function [].

  • Toxicity: Classified as Toxicity Category III, indicating moderate to low acute toxicity for skin and eye contact []. However, ZMBT can be highly toxic to aquatic life [].
  • Flammability: Dust may pose an explosion hazard in high concentrations.
  • Environmental Impact: ZMBT is not readily biodegradable but can break down over time in water and light. It poses a high toxicity risk to fish, invertebrates, and aquatic plants before degradation. Strict regulations are likely in place for its disposal due to environmental concerns [].
, primarily involving its thiol and thione forms. The compound is insoluble in water but can dissolve in alkaline conditions due to deprotonation. Key reactions include:

  • Desulfurization: Treatment with Raney nickel can lead to the formation of benzothiazole through monodesulfurization:
    C6H4(NH)SC=S+NiC6H4(N)SH+NiS\text{C}_{6}\text{H}_{4}(\text{NH})\text{SC}=\text{S}+\text{Ni}\rightarrow \text{C}_{6}\text{H}_{4}(\text{N})\text{SH}+\text{NiS}
  • Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, particularly at the para position relative to the nitrogen atom.
  • Oxidation: Zinc 2-mercaptobenzothiazole can be oxidized to form mercaptobenzothiazole disulfide, which may react further with amines to produce sulfenamide derivatives used in sulfur vulcanization .

Zinc 2-mercaptobenzothiazole exhibits notable biological activity, particularly as a fungicide and an accelerant in rubber vulcanization. Short-term exposure may cause skin irritation or allergic reactions in susceptible individuals, while long-term exposure has been linked to skin sensitization. The compound is not considered highly toxic if ingested but can pose risks upon dermal contact .

The synthesis of zinc 2-mercaptobenzothiazole typically involves the reaction of 2-mercaptobenzothiazole with zinc oxide in an organic solvent, often facilitated by a catalyst such as glacial acetic acid. A common procedure includes:

  • Mixing 2-mercaptobenzothiazole with zinc oxide in a solvent (e.g., toluene or ethyl acetate).
  • Adding a catalyst and heating the mixture under reflux for several hours.
  • Filtering and drying the resulting light yellow solid.

This method boasts high yields (up to 98%) and minimizes environmental impact by reducing waste production compared to traditional methods .

Zinc 2-mercaptobenzothiazole is predominantly used in:

  • Rubber Industry: As a vulcanization accelerator, it enhances the strength and durability of rubber products.
  • Fungicides: Utilized in agricultural applications to protect crops from fungal infections.
  • Corrosion Inhibitors: Employed in various industrial processes to prevent metal corrosion.

The compound also finds applications in polymerization processes as a radical polymerization inhibitor and chain transfer agent .

Studies on zinc 2-mercaptobenzothiazole indicate potential interactions with biological systems, particularly regarding skin exposure. Research has highlighted its capacity to cause allergic reactions upon contact, necessitating careful handling during manufacturing and application processes. Evaluations have been conducted on its dermal absorption, systemic toxicity, and potential environmental impacts, indicating that it poses significant risks primarily through skin contact rather than ingestion .

Zinc 2-mercaptobenzothiazole shares similarities with other compounds used in rubber vulcanization and as fungicides. Notable similar compounds include:

Compound NameChemical FormulaPrimary Use
MercaptobenzothiazoleC7H4N2S2Vulcanization accelerator
Sodium mercaptobenzothiazoleC7H4N2S2NaCorrosion inhibitor, fungicide
Mercaptobenzothiazole disulfideC7H4N2S4Intermediate for further chemical synthesis
Dicyclohexyl-2-benzothiazolesulfenamideC12H16N2SVulcanization accelerator

Uniqueness of Zinc 2-Mercaptobenzothiazole

Zinc 2-mercaptobenzothiazole is unique due to its dual functionality as both a vulcanization accelerator and a fungicide, making it particularly valuable in industrial applications. Its ability to enhance rubber properties while providing antifungal protection sets it apart from similar compounds that may serve only one of these functions .

Physical Description

NKRA; Dry Powder
Light yellow solid; [HSDB] Cream to pale yellow powder; [MSDSonline]

Color/Form

LIGHT YELLOW POWDER

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Exact Mass

395.886175 g/mol

Monoisotopic Mass

395.886175 g/mol

Boiling Point

Decomposes (NTP, 1992)
Not determinable experimentally by EU Method A.2 (Boiling Temperature) due to overlapping endothermic and exothermic reactions.

Flash Point

392 °F (NTP, 1992)
392 °F
243 °C

Heavy Atom Count

21

Taste

Bitter taste

Density

1.7 AT 25 °C/4 °C

Odor

Disagreeable odor
Distinctive odor (depends on degree of purification)

Odor Threshold

Odor Threshold Low: 2.0 [mmHg]
Odor threshold from CHEMINFO

Decomposition

when heated to decomp ... emits toxic fumes of /sulfur oxides, nitrogen oxides and zinc/.

Melting Point

351 to 358 °F (NTP, 1992)
180.2-181.7 °C
MP: 170-173 °C /Technical mercaptobenzothiazole/
177 - 179 °C
180-182 °C

UNII

5RLR54Z22K

Related CAS

155-04-4 (zinc salt)
2492-26-4 (hydrochloride salt)
26622-66-2 (mercury (+2) salt)
29904-98-1 (cobalt(+2) salt)
32510-27-3 (unspecified copper salt)
4162-43-0 (copper(+2) salt)
7778-70-3 (potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 448 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 24 of 448 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 424 of 448 companies with hazard statement code(s):;
H317 (97.64%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (20.05%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (26.42%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Antifungal Agents
(Vet): at 1-2% concn in ointments & lotions applied in wide variety of canine dermatoses & on teats of cows.

Vapor Pressure

0.000464 [mmHg]
2.25X10-8 mm Hg at 20 °C; <1.9X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

155-04-4

Absorption Distribution and Excretion

When carp were starved after admin of (14)C-2-mercaptobenzothiazole, the radioactivity in the intestine was 45% of dose after 1 hr, in bile 9% & in other tissues was less than 0.05% of dose after 72 hr. When carp were fed after admin of (14)C 2-mercaptobenzothiazole, radioactivity in bile was less than 0.3% & in other tissues was negligible in amt after 72 hr. About 100% of dose was excreted into water.
/In/ 4 males; 4 females Rats /exposure/ dermal (topical), 96 hr/at dose/ 0.0361, 0.0336 mg/kg /resulted in/ More of the radioactive test material could be removed by washing the skin of guinea pigs than by washing the skin of rats. At 96 hours, 16.1 and 17.5% of the dose was absorbed by male and female rats, respectively. Male and female rats dosed topically with the test material excreted 11.9 and 13.4%, respectively, in the urine and 0.980 and 0.641% of the dose in the feces.
/In/ 4 female guinea pigs/exposure/ dermal (topical), 96 hr/at dose/ 0.0361, 0.0336 mg/kg /resulted in/ More of the radioactive test material could be removed by washing the skin of guinea pigs than by washing the skin of rats. At 96 hours 38.4% of the dose was absorbed. Female guinea pigs dosed topically with the test material excreted 33.3% in the urine and 0.389% of the dose in the feces.
/In/ 4 male, 4 female rats/exposure/ oral (gavage), 96 hr /at dose/ 0.592, 55.5 mg/kg /resulted in/ High-dose test animals exposed to 14C-MBT and 14C MBTS (2-mercaptobenzothiazole and 2- mercaptobenzothiazole disulfide, respectively) excreted (within 96 hours) 72.1 to 106% of the administered dose in urine, and 4.03 to 10.3% was excreted in the feces. A small portion (0.423 to 2.04%) of the dose remained associated with the erythrocytes. Low-dosed animals retained a higher percent of the dose in whole blood and plasma than did the high-dose animals.
For more Absorption, Distribution and Excretion (Complete) data for 2-MERCAPTOBENZOTHIAZOLE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Absorption, tissue distribution & excretion of (14)C 2-mercaptobenzothiazole was investigated after admin to carp. The radioactive chemical in bile was determined to be benzothiazole-2-mercaptoglucuronide.
Cysteine conjugate beta-lyases, enzymes that are present in mammalian liver, kidneys, and intestinal microflora, were exploited recently for site selective delivery of 6-mercaptopurine to the kidneys. In this study, in vivo cysteine conjugate beta-lyase activity was assessed using S-(2-benzothiazolyl)-L-cysteine. 2-Mercaptobenzothiazole and 2-mercaptobenzothiazole S-glucuronic acid were major metabolites of S-(2-benzothiazolyl)-L-cysteine in rat liver, kidney, plasma, and urine. Total metabolite concn in liver, kidney, or plasma at 30 min were similar and were higher than that detected at 3 hr; metabolites were mostly in the glucuronide form. The portions of metabolites excreted in urine at 8 and 24 hr were nearly 93 and 99% of that excreted at 40 hr, respectively. Pretreatment of rats with aminooxyacetic acid did not alter kidney, liver, plasma, or urinary metabolite concn. The portion of the S-(2 benzothiazolyl)-L-cysteine dose excreted as metabolites at 24 hr was independent of the S-(2-benzothiazolyl)-L- cysteine dose (100-400 umol/kg), age (5-12 wk), or sex of the rats. The rates of in vitro S-(2-benzothiazolyl)-L- cysteine metabolism by guinea pig hepatic and renal cysteine conjugate beta-lyases were slower than those of rats, but the portion of the S-(2-benzothiazolyl)-L- cysteine dose recovered as metabolites in guinea pig urine at 24 hr was nearly 60%, which was nearly 2 fold higher than that recovered in urine of rats, mice, or hamsters. The amounts of total metabolites excreted into urine by mice or hamsters were similar, but the portion of metabolites that was in the glucuronide form in hamster urine was higher than that in mouse urine.
The metabolic fate of the sulfur atom in the sulfhydryl group of 2-thiobenzothiazole metabolites was examined in a series of experiments in rats using (14)C and (35)S labeled L-cysteine and 2-thiobenzothiazole metabolites. Male Wistar rats were orally administered (35)S labeled 2-mercaptobenzothiazole. Glutathione conjugates of 2-mercaptobenzothiazole from biliary metabolites were determined in rat liver in vitro. The (35)S retention ratios in 2-mercaptobenzothiazole was over 90%.
Renal cysteine conjugate beta-lyase catalyzes the bioactivation of nephrotoxic cysteine S-conjugates. Cysteine conjugate beta-lyase activity is present in both renal cytosolic and mitochondrial fractions, and, although the cytosolic cysteine conjugate beta-lyase is identical to glutamine transaminase K, the mitochondrial cysteine conjugate beta-lyase has not been characterized. Because cysteine conjugate beta-lyase is a pyridoxal phosphate dependent enzyme, pyridoxamine phosphate formation may occur during the metabolism of cysteine S-conjugates. In this study, the effects of alpha-ketoacids, which may convert the pyridoxamine phosphate form of the enzyme to the pyridoxal phosphate form, on the metabolism and cytotoxicity of cysteine S-conjugates were examined; the pyridoxamine phosphate enzyme is catalytically inactive in beta-elimination reactions, but is catalytically active in transamination reactions. Both alpha-keto-gamma-methiolbutyrate and alpha-ketobutyrate enhanced the metabolism of S-(2-benzothiazolyl)-L-cysteine to 2-mercaptobenzothiazole by rat renal cytosol or mitochondria. alpha-Keto-gamma-methiolbutyrate and phenylpyruvate potentiated both the cytotoxicity of S-(1,2-dichlorovinyl)-L-cysteine in isolated rat renal proximal tubular cells and the inhibition of mitochondrial respiration produced by S-(1,2-dichlorovinyl)-L-cysteine. These results are consistent with the formation of pyridoxamine phosphate during the renal cytosolic or mitochondrial metabolism of cysteine S-conjugates Mitochondrial cysteine conjugate beta-lyase was previously localized in the outer membrane. To examine whether cysteine conjugate beta-lyase activity is present in mitoplasts, but in the pyridoxamine phosphate form, the effects of alpha-keto-gamma-methiolbutyrate on the metabolism of S-(2-benzothiazolyl)-l-cysteine to 2-mercaptobenzothiazole and on the S-(1,2-dichlorovinyl)-L-cysteine induced inhibition of state 3 respiration in mitoplasts were studied. The majority of the mitochondrial cysteine conjugate beta-lyase activity was present in the outer membrane, and the specific activity of the outer membrane cysteine conjugate beta-lyase was greater than that of the mitoplast cysteine conjugate beta-lyase. alpha-Keto-gamma-methiolbutyrate produced equivalent stimulation of cysteine conjugate beta-lyase activity in intact mitochondria, in mitochondrial outer membranes, and in mitoplasts and potentiated S-(1,2-dichlorovinyl)-L- cysteine induced inhibition of respiration in intact mitochondria, but not in mitoplasts. These results provide additional evidence for the central role of cysteine conjugate beta-lyase in the bioactivation of nephrotoxic cysteine S-conjugates.

Wikipedia

2-mercaptobenzothiazole
Mercaptobenzothiazole
Stibinin

Use Classification

Agrochemicals -> Pesticides
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Pesticides -> Biocides -> Transformation products
INDUSTRIAL

Methods of Manufacturing

Prepared industrially by reacting aniline, carbon disulfide, and sulfur at elevated pressure and temperature.
2-Mercaptobenzothiazole (MBT) is prepared by heating aniline, carbon disulfide, and sulfur in an autoclave at elevated temperature and pressure. Tars from the reaction can be removed by taking the crude MBT up in water by making the sodium salt, clarifying the solution, and then precipitating pure MBT with acid.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Rubber Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
2(3H)-Benzothiazolethione, zinc salt (2:1): ACTIVE

Analytic Laboratory Methods

Problems in determination of 2-mercaptobenzothiazole in water from refuse dump were overcome by development of a procedure involving the use of HPLC with UV absorption at a max wavelength of 325 nm.
2-Mercaptobenzothiazole was determined in rubber baby bottle nipples by HPLC.

Clinical Laboratory Methods

A technique for determination of 2-mercaptobenzothiazole ... (2MBT) was developed. 2MBT was the major metabolite of 2-(thiocyanomethylthio)benzothiazole ... (TCMTB), a widely used industrial chemical and wood preservative. The method was developed using male Han:Wistar-rats gavaged with 0, 15, 75, or 150 mg/kg TCMTB once a week for up to 3 weeks. Urine samples were acid hydrolyzed by treatment with 5 molar sulfuric-acid for 1 hour at room temperature. After cleanup on a Sep-Pak C18 microcolumn, the samples were derivatized with pentaperfluorobenzyl-bromide and analyzed for TCMTB, 2MBT, and other metabolites as thioethers by gas chromatography/mass spectrometry. Calibration curves for 2MBT were linear over the range 0.60 to 30.0 micromoles per liter (micromol/l). The detection limit was 0.12 micromol/L.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Interactions

Adjuvants are formulation factors that are used to enhance pharmacologic or toxic effect of active ingredient. ... Examples of adjuvants used in toxicologic formulations incl ... use of mercaptobenzothiazole to enhance fungicidal activity of dithiocarbamates

Dates

Modify: 2023-08-15

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